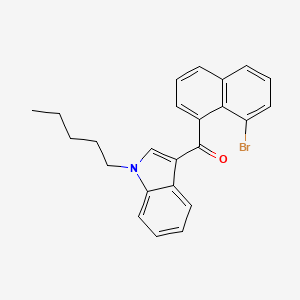

1-Pentyl-3-(8-bromo-1-naphthoyl)indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8-bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZYVJRMQVOOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159855 | |

| Record name | JWH-424 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366068-04-3 | |

| Record name | JWH 424 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1366068-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-424 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1366068043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-424 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-424 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Q3AIP6BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 1 Pentyl 3 8 Bromo 1 Naphthoyl Indole

Precursor Synthesis and Functional Group Transformations

The creation of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole necessitates the independent synthesis of its core components: the N-alkylated indole (B1671886) ring and the substituted naphthoyl group.

The first key precursor is 1-pentylindole . This intermediate is generally prepared from commercially available indole. The synthesis involves the functionalization of the indole nitrogen atom, a process detailed further in section 2.2.

The second essential precursor is 8-bromo-1-naphthoic acid or its more reactive derivative, 8-bromo-1-naphthoyl chloride . The synthesis of 8-halogenated-1-naphthoic acids can be challenging. A reported method for preparing the necessary 8-substituted 1-naphthoic acids starts from anhydro-8-(hydroxymercuri)-1-naphthoic acid. nih.govresearchgate.net This precursor undergoes a reaction with halogens to introduce the desired substituent at the 8-position of the naphthalene (B1677914) ring. nih.govresearchgate.net For the bromo derivative, the mercuri group is displaced by bromine. Once the 8-bromo-1-naphthoic acid is obtained, it can be converted to the more reactive acyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride, facilitating the subsequent acylation step. nih.govacs.org

Indole N-Alkylation Strategies

The introduction of the pentyl group at the nitrogen atom of the indole ring is a critical step in the synthesis. This N-alkylation is typically achieved by treating indole or a pre-acylated indole with a suitable pentylating agent.

Two primary routes can be employed:

Alkylation before Acylation: Indole is first alkylated to form 1-pentylindole, which is then acylated. This is a common strategy. The N-alkylation of indole is often performed using a primary alkyl halide, such as 1-bromopentane (B41390) or pentyl chloride, in the presence of a base. nih.govnih.gov Common bases and solvent systems include potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) or sodium hydride (NaH) in dimethylformamide (DMF). nih.govnih.gov The strong base deprotonates the indole nitrogen, forming a nucleophilic indolide anion that subsequently attacks the alkyl halide in an Sₙ2 reaction.

Alkylation after Acylation: In an alternative sequence, indole is first acylated at the C3 position to form 3-(8-bromo-1-naphthoyl)indole. nih.gov This intermediate is then N-alkylated using a pentyl halide with a base like KOH in DMSO to yield the final product. nih.gov While this route is also viable, yields in the initial acylation step can be variable, and the intermediate may be difficult to purify. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Alkylating Agent | 1-Bromopentane | n-Pentyl Chloride | Dimethyl Carbonate (for methylation) |

| Base | Potassium Hydroxide (KOH) | Sodium Hydride (NaH) | 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Solvent | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Toluene / DMF |

| General Applicability | Widely used for various alkyl halides. nih.gov | Effective for generating the anion. | Used for methyl and benzyl (B1604629) groups. google.com |

Naphthoyl Acylation Reactions and Regiochemical Control

The central bond-forming step in the synthesis is the attachment of the 8-bromo-1-naphthoyl group to the C3 position of the indole ring. This is typically accomplished through a Friedel-Crafts acylation reaction. organic-chemistry.org The indole ring is highly nucleophilic, which can lead to competing reactions at the N1 and C3 positions. acs.orgasianpubs.org Therefore, achieving regioselectivity for C3 acylation is a primary challenge.

Several methods have been developed to control this regioselectivity:

Acylation of N-unprotected Indole: While direct acylation of indole is the simplest approach, it can lead to mixtures of N-acylated, C3-acylated, and 1,3-diacylated products, or even polymerization, especially with strong Lewis acids like AlCl₃. nih.govresearchgate.net To favor C3 acylation, specific Lewis acids are employed. Zirconium(IV) chloride (ZrCl₄) has been shown to be an efficient catalyst for the regioselective 3-acylation of indoles with various acyl chlorides, minimizing side reactions without the need for NH-protection. acs.org Other Lewis acids like tin(IV) chloride (SnCl₄) and dialkylaluminum chlorides (e.g., Et₂AlCl) have also been used successfully. researchgate.netorganic-chemistry.orgbbgate.com Diethylaluminum chloride, in particular, is effective for the selective 3-acylation of indoles under mild conditions. organic-chemistry.orgchemicalbook.com

Acylation of N-Alkylindoles: Using 1-pentylindole as the substrate simplifies the reaction, as the nucleophilic nitrogen is already blocked. The acylation then occurs predominantly at the most electron-rich position, C3. The synthesis of this compound has been achieved by the direct acylation of 1-pentylindole with 8-bromo-1-naphthoyl chloride. nih.govresearchgate.net

Grignard-based Methods: An alternative involves reacting the indole with a Grignard reagent like methylmagnesium bromide. This forms the indolyl magnesium bromide salt. Subsequent reaction with an acyl chloride, such as 1-naphthoyl chloride, leads to the formation of the 3-acylindole in high yield. nih.govnih.govchemicalbook.com This method effectively prevents N-acylation.

| Catalyst / Method | Substrate | Key Features | Reference |

| ZrCl₄ | N-unprotected Indole | High regio- and chemoselectivity for C3-acylation; minimizes side reactions. | acs.org |

| Et₂AlCl | N-unprotected Indole | High efficiency under mild conditions; applicable to sensitive indoles. | organic-chemistry.orgchemicalbook.com |

| SnCl₄ | N-unprotected Indole | Classic Lewis acid used for regioselective Friedel-Crafts at C3. | researchgate.netbbgate.com |

| Grignard Reagent | N-unprotected Indole | Forms indolyl magnesium salt, directing acylation to C3. | nih.govchemicalbook.com |

| Direct Acylation | 1-Pentylindole | N-position is blocked, ensuring C3 acylation. | nih.govresearchgate.net |

Introduction of Halogen Substituents at the Naphthoyl 8-Position

The introduction of a bromine atom specifically at the 8-position of the naphthoyl ring is a crucial functionalization. The properties and reactivity of the final compound are significantly influenced by the steric and electronic effects of this substituent. nih.govresearchgate.net

The synthesis of the required precursor, 8-bromo-1-naphthoic acid, has been accomplished using a modification of a sequence reported by Whitmore and later developed by Shechter's group. nih.govresearchgate.net This established chemical pathway proceeds as follows:

The starting material is anhydro-8-(hydroxymercuri)-1-naphthoic acid .

This organomercury compound is treated directly with bromine (Br₂).

The reaction results in the displacement of the hydroxymercuri group (-HgOH) by a bromine atom, yielding 8-bromo-1-naphthoic acid . nih.govresearchgate.net

This method provides a regiochemically controlled route to the 8-halo-substituted naphthoic acid, which is essential for the synthesis. Similar procedures can be used to prepare the corresponding 8-chloro and 8-iodo analogues by using chlorine or iodine, respectively. nih.govresearchgate.net The introduction of bromine can be advantageous in modulating the molecule's chemical properties. ump.edu.plump.edu.pl

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing reaction time and the formation of byproducts. For the synthesis of this compound and its analogues, several parameters are typically fine-tuned.

Molar Ratios: In Friedel-Crafts acylation reactions, the stoichiometry of the reactants and the Lewis acid catalyst is critical. For instance, when using diethylaluminum chloride, studies on related compounds found that a molar ratio of 1.2-1.4 equivalents of indole to 1 equivalent of 1-naphthoyl chloride achieved yields in the range of 85-93% for the acylated intermediate. chemicalbook.com Using a slight excess of the indole can help to consume the acyl chloride completely and avoid side reactions. acs.org

Catalyst Choice and Loading: The choice of Lewis acid affects both yield and regioselectivity. While strong acids can cause decomposition, milder or more specialized catalysts like ZrCl₄ or Et₂AlCl can provide high yields under gentle conditions. acs.orgorganic-chemistry.org The amount of catalyst is also optimized; typically, stoichiometric amounts of Lewis acids are required in classical Friedel-Crafts reactions, but catalytic amounts can be used in some modern protocols. organic-chemistry.orgnih.gov

Solvent and Temperature: The choice of solvent can influence the solubility of reactants and intermediates and affect reaction rates. Dichloromethane is a common solvent for Friedel-Crafts acylations. acs.orgresearchgate.net Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction before being allowed to warm to room temperature. nih.govchemicalbook.com

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time, ensuring the reaction goes to completion without significant product degradation. Stirring the acylation mixture for several hours or even overnight is common. chemicalbook.com

By systematically adjusting these parameters, the synthesis can be refined to produce this compound in a reliable and efficient manner.

Pharmacological Characterization of 1 Pentyl 3 8 Bromo 1 Naphthoyl Indole at Cannabinoid Receptors

In Vitro Receptor Binding Affinity Profiling

The initial step in characterizing the pharmacological properties of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole is to determine its binding affinity for cannabinoid receptors. This is typically achieved through competitive radioligand binding assays, which measure how effectively the compound displaces a known radioactive ligand that binds to the receptor. The resulting data provides the equilibrium dissociation constant (Kᵢ), a measure of the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.

Cannabinoid Receptor 1 (CB1) Binding Kinetics and Equilibrium Dissociation Constants

Research has shown that this compound exhibits a high affinity for the CB1 receptor. The equilibrium dissociation constant (Kᵢ) for this compound at the human CB1 receptor has been determined to be 2.3 nM. wikipedia.orgcaymanchem.com This strong binding affinity indicates that the compound can effectively interact with and bind to the CB1 receptor, which is predominantly expressed in the central nervous system.

Cannabinoid Receptor 2 (CB2) Binding Kinetics and Equilibrium Dissociation Constants

Similarly, this compound demonstrates a strong binding affinity for the CB2 receptor. The Kᵢ value for its binding to the human CB2 receptor is reported as 2.8 nM. wikipedia.orgcaymanchem.com The CB2 receptor is primarily found in the peripheral nervous system and on immune cells.

Comparative Receptor Selectivity Assessment (CB1 vs. CB2)

A comparison of the Kᵢ values for both receptors reveals that this compound is a non-selective cannabinoid receptor agonist, binding with high affinity to both CB1 and CB2 receptors. wikipedia.org The selectivity ratio (CB1 Kᵢ / CB2 Kᵢ) is approximately 0.82, indicating a slight preference for the CB1 receptor, although it is generally considered to have mild selectivity for CB1. wikipedia.org

Receptor Binding Affinity of this compound

| Receptor | Equilibrium Dissociation Constant (Kᵢ) (nM) |

| Cannabinoid Receptor 1 (CB1) | 2.3 wikipedia.orgcaymanchem.com |

| Cannabinoid Receptor 2 (CB2) | 2.8 wikipedia.orgcaymanchem.com |

Functional In Vitro Agonist and Antagonist Activity Evaluation

Beyond binding affinity, it is crucial to determine the functional activity of a compound—whether it activates (agonist), blocks (antagonist), or has no effect on the receptor's signaling pathway. This is assessed through various in vitro functional assays. For G-protein coupled receptors like the cannabinoid receptors, common methods include measuring G-protein activation and the modulation of downstream signaling molecules like cyclic AMP (cAMP).

G-Protein Coupled Receptor (GPCR) Signaling Assays (e.g., [³⁵S]GTPγS binding)

The [³⁵S]GTPγS binding assay is a functional assay used to measure the activation of G-proteins following receptor stimulation by a ligand. nih.gov Agonist binding to a GPCR promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, initiating a signaling cascade. nih.gov The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a measurable radioactive signal upon G-protein activation. nih.gov The potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist can be determined through this method. nih.gov

This compound is classified as a cannabinoid agonist. wikipedia.orgcaymanchem.com As such, it is expected to stimulate [³⁵S]GTPγS binding at both CB1 and CB2 receptors, indicating its ability to activate these receptors and initiate downstream signaling. While its agonistic nature is established, specific quantitative data such as EC₅₀ and Eₘₐₓ values from [³⁵S]GTPγS binding assays for this particular compound are not extensively detailed in the reviewed scientific literature. Studies on similar synthetic cannabinoids like JWH-018 and JWH-073 have demonstrated their potent agonist activity at CB2 receptors using this assay. nih.govnih.gov

Adenylyl Cyclase Modulation Studies

The CB1 and CB2 receptors are coupled to the Gᵢ/ₒ family of G-proteins, which, upon activation, inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Therefore, adenylyl cyclase modulation studies are another method to assess the functional activity of cannabinoid receptor ligands. Agonists at CB1 and CB2 receptors are expected to inhibit adenylyl cyclase, resulting in lower cAMP levels.

As a cannabinoid agonist, this compound is anticipated to inhibit adenylyl cyclase activity upon binding to CB1 and CB2 receptors. This inhibitory action is a hallmark of agonist activation of these receptors. However, specific research findings detailing the quantitative effects (e.g., IC₅₀ or percentage of adenylyl cyclase inhibition) of this compound are not widely available in published literature. For structurally related compounds, the inhibition of adenylyl cyclase has been a key measure in confirming their agonist properties at cannabinoid receptors. nih.gov

Beta-Arrestin Recruitment and Receptor Internalization Assays

The functional activity of cannabinoid receptor agonists extends beyond G-protein activation to include the recruitment of β-arrestin proteins. Upon agonist binding, G protein-coupled receptors (GPCRs) like the cannabinoid type 1 (CB1) and type 2 (CB2) receptors are phosphorylated, which promotes the binding of β-arrestins. universiteitleiden.nl This interaction is pivotal as it mediates receptor desensitization, internalization (the removal of receptors from the cell surface), and initiates a separate wave of G-protein-independent signaling. nih.govmdpi.com

Assays to measure β-arrestin recruitment are critical for understanding the full signaling profile of a ligand. Modern techniques often employ enzyme complementation technology, such as the PathHunter assay or NanoLuc Binary Technology (NanoBiT). universiteitleiden.nlnih.govpromegaconnections.com In these systems, the receptor (e.g., CB1) is fused to a small fragment of an enzyme, and β-arrestin is fused to the larger, complementary fragment. promegaconnections.com When an agonist induces the physical interaction of the receptor and β-arrestin, the enzyme fragments are brought into proximity, reconstituting a functional enzyme that can cleave a substrate to produce a quantifiable chemiluminescent or fluorescent signal. universiteitleiden.nlpromegaconnections.com This signal is directly proportional to the level of β-arrestin recruitment. universiteitleiden.nl

While parent naphthoylindoles like JWH-018 are known to be potent and efficacious CB1 receptor agonists that strongly recruit β-arrestin 2, specific data detailing the β-arrestin recruitment and receptor internalization profile for this compound (also known as JWH-424) are not extensively detailed in the scientific literature. nih.gov However, the functional activity of such analogs is inferred from structure-activity relationship studies of the broader class of halogenated naphthoylindoles.

Structure-Activity Relationship (SAR) Investigations of the Naphthoylindole Scaffold

The pharmacological activity of this compound is deeply rooted in the well-established structure-activity relationships (SAR) of the naphthoylindole class of synthetic cannabinoids. The core structure, consisting of an indole (B1671886) ring, a pentyl chain at the N1 position, and a naphthoyl group at the 3-position, has been systematically modified to probe the requirements for receptor binding and functional activity. nih.gov

Steric and Electronic Effects of 8-Bromo-Naphthoyl Substitution on Receptor Interactions

The introduction of a bromine atom at the 8-position of the naphthoyl ring has significant steric and electronic consequences that modulate receptor interactions. Electronically, the bromine atom acts as an electron-withdrawing group, which can alter the electrostatic interactions within the receptor's binding pocket.

Sterically, the 8-position on the naphthalene (B1677914) ring is located in a crowded region, often referred to as the "peri" position. A bulky substituent like bromine at this position can cause significant steric hindrance, potentially interfering with the optimal orientation of the ligand in the binding site. Research comparing C-4 and C-8 substituted naphthoylindoles suggests that C-8 substituents can lead to decreased CB1 receptor affinity. This is hypothesized to be due to steric interference that disrupts the crucial aromatic stacking interactions between the naphthoyl ring of the ligand and aromatic residues in the receptor.

The table below presents binding affinity (Ki) data for related compounds, illustrating the effect of substitution on the naphthoyl ring. A lower Ki value indicates higher binding affinity.

| Compound | Naphthoyl Substitution | CB1 Ki (nM) | CB2 Ki (nM) |

| JWH-018 | None | 9.0 | 2.9 |

| JWH-387 | 4-Bromo | 1.2 | 1.1 |

| JWH-417 | 8-Iodo | 135.8 | 314.7 |

This table presents data for illustrative compounds within the naphthoylindole class to show the effects of substitution. JWH-417, with a large halogen at the 8-position, is used to demonstrate the steric effect at this position.

Impact of Indole N-Alkyl Chain Variations on Ligand Efficacy

The alkyl chain attached to the nitrogen of the indole ring is a critical determinant of cannabinoid receptor affinity and efficacy. Extensive SAR studies have demonstrated that an N-alkyl chain of at least three carbons is necessary for high-affinity binding. The optimal length for high affinity at both CB1 and CB2 receptors is consistently found to be a five-carbon (pentyl) chain.

Varying the chain length has a dramatic effect on binding. Chains shorter than three carbons or longer than six carbons typically result in a significant decrease in binding affinity. This suggests that the N-pentyl chain of this compound places it in the optimal range for potent receptor interaction, likely by engaging a specific hydrophobic pocket within the cannabinoid receptors. Among derivatives of indol-3-yl-methanone, the highest ligand affinity is observed when a pentyl group is attached to the N1 position of the indole ring. nih.gov

The following table demonstrates the influence of the N-Alkyl chain length on CB1 receptor binding affinity for the parent JWH-018 scaffold.

| Compound | N-Alkyl Chain | CB1 Ki (nM) |

| JWH-073 | Butyl | 8.5 |

| JWH-018 | Pentyl | 9.0 |

| JWH-122 | 4-methylnaphthoyl, Pentyl | 0.69 |

Data compiled to illustrate the principle that N-alkyl chains of four to five carbons maintain high affinity.

Positional Isomerism and its Influence on Binding and Functional Activity

The position of the halogen substituent on the naphthoyl ring is a clear example of positional isomerism significantly impacting pharmacological activity. As discussed, substitution at the 8-position introduces considerable steric challenges not present with substitution at other positions, such as the 4-position.

Studies directly comparing halogenated isomers have shown that compounds with substituents at the C-4 position of the naphthoyl ring generally exhibit much higher affinity for cannabinoid receptors compared to their C-8 substituted counterparts. For instance, the 4-bromo analog (JWH-387) is a highly potent ligand at both CB1 and CB2 receptors, whereas 8-halogenated analogs show markedly reduced affinity. This highlights that while the electronic properties of the halogen are important, the steric implications of its placement are a dominant factor in determining the binding and, consequently, the functional activity of the ligand.

The table below compares the binding affinities of 4-substituted versus 8-substituted halogenated naphthoylindoles.

| Compound | Position of Halogen | CB1 Ki (nM) | CB2 Ki (nM) |

| JWH-398 (N-pentyl) | 4-Chloro | 2.3 | 2.8 |

| JWH-416 (N-pentyl) | 8-Chloro | 129 | 200 |

| JWH-387 (N-pentyl) | 4-Bromo | 1.2 | 1.1 |

| JWH-417 (N-pentyl) | 8-Iodo | 135.8 | 314.7 |

This table illustrates the dramatic drop in binding affinity when the halogen substituent is moved from the 4-position to the 8-position on the naphthoyl ring.

In Vivo Pharmacological Research Using 1 Pentyl 3 8 Bromo 1 Naphthoyl Indole As a Systemic Probe in Non Human Animal Models

Assessment of Central Nervous System Effects in Rodents

Research in rodent models has been fundamental in elucidating the central nervous system effects of novel psychoactive substances. For 1-pentyl-3-(8-bromo-1-naphthoyl)indole, these investigations have focused on a battery of tests known to be sensitive to cannabinoid receptor agonists.

Modulation of Locomotor Activity and Motor Coordination

The impact of this compound on spontaneous movement and coordination has been evaluated in mice. nih.gov The measurement of locomotor activity is a standard method to assess the depressant or stimulant effects of a compound on the central nervous system. nih.gov In these studies, mice are placed in individual activity chambers equipped with photocell beams, and the number of beam interruptions is recorded over a specific period to quantify movement. nih.gov This methodology allows for the determination of a compound's potency in suppressing locomotion. While the synthesis of this compound and its evaluation in vivo in mice for effects including locomotor activity has been reported, specific data on the extent of locomotor suppression remains limited in publicly available literature. nih.gov

Research on Analgesic and Hypothermic Effects

The potential analgesic and hypothermic properties of this compound are of interest, as these are hallmark effects of cannabinoid receptor agonists. The tail-flick test is a common method to assess antinociception, where the latency for a mouse to move its tail from a heat source is measured. While this and other tests are standard for related compounds, specific findings for this compound are not detailed in the available scientific literature. Similarly, the induction of hypothermia is a characteristic effect of many cannabinoids, but specific data for this compound is not readily accessible.

Investigation of Catalepsy Induction

Catalepsy, a state of immobility and muscular rigidity, is another classic effect of cannabinoid agonists in rodents. There is an indication that this compound is likely to induce catalepsy as part of a full cannabinoid-like activity profile. vulcanchem.com However, detailed experimental data from studies specifically measuring the cataleptic effects of this compound are not extensively reported.

Studies on Cognitive and Neurobehavioral Functions

Beyond the primary physiological and motor effects, the influence of this compound on cognitive processes has been a point of consideration, drawing from the known effects of cannabinoids on memory and perception.

Effects on Novel Object Recognition and Memory Retention

The novel object recognition test is a widely used paradigm to assess learning and memory in rodents. This test relies on the innate tendency of rodents to explore novel objects over familiar ones. While the central nervous system and parts of the brain that affect activities such as short-term memory are known to be locations of cannabinoid receptor 1, specific research applying the novel object recognition or other memory retention tests to this compound is not described in the available scientific literature. clemson.edu

Evaluation in Drug Discrimination Paradigms

Drug discrimination studies in animals are instrumental in determining if a novel compound produces subjective effects similar to a known drug of abuse. In these paradigms, animals are trained to recognize the internal state produced by a specific drug. While it has been noted that some related compounds have been evaluated in drug discrimination procedures, there is no specific information available detailing the evaluation of this compound in such paradigms. nih.gov

Interactive Data Table: Summary of In Vivo Pharmacological Findings for this compound

| Pharmacological Effect | Animal Model | Key Findings | Citations |

| Modulation of Locomotor Activity | Mouse | Compound was evaluated for its effect on locomotor activity. | nih.gov |

| Analgesic Effects | Mouse | General methodology for related compounds is known, but specific data for this compound is not available. | |

| Hypothermic Effects | Mouse | A known effect of related cannabinoids, but specific data for this compound is not available. | |

| Catalepsy Induction | Mouse | Likely to be present as part of a full cannabinoid-like profile. | vulcanchem.com |

| Novel Object Recognition and Memory | Rodent | No specific data available. | |

| Drug Discrimination | Rodent | No specific data available. |

Electrophysiological and Neurochemical Investigations in Neural Tissues

Extensive searches of publicly available scientific literature did not yield specific research findings on the in vivo electrophysiological and neurochemical effects of this compound in non-human animal models. The following sections detail the specific areas where information was sought but not found.

Modulation of Synaptic Transmission in Specific Brain Regions (e.g., Hippocampus)

There is currently no available research data detailing how the systemic administration of this compound modulates synaptic transmission in specific brain regions, such as the hippocampus, in non-human animal models. Investigations into its effects on excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) have not been reported in the scientific literature.

Impact on Long-Term Potentiation (LTP) and Synaptic Plasticity

No studies were found that investigated the impact of this compound on long-term potentiation (LTP) or other forms of synaptic plasticity in non-human animal models. Consequently, there is no data on whether this compound enhances, inhibits, or has no effect on the cellular mechanisms thought to underlie learning and memory.

Regulation of Neurotransmitter Release (e.g., Glutamate (B1630785), GABA)

The scientific literature lacks studies on the in vivo effects of this compound on the release of key neurotransmitters. There is no available data from microdialysis or other neurochemical studies that would indicate how this compound regulates the release of glutamate or gamma-aminobutyric acid (GABA) in the brains of non-human animal models.

Data Tables

No data is available from published research to populate tables regarding the electrophysiological and neurochemical effects of this compound.

Metabolic Pathways and Biotransformation of 1 Pentyl 3 8 Bromo 1 Naphthoyl Indole

In Vitro Metabolic Stability Assays (e.g., using Liver Microsomes, Cytochrome P450 Enzymes)

The metabolic stability of a compound provides an indication of its susceptibility to biotransformation by drug-metabolizing enzymes. For 1-Pentyl-3-(8-bromo-1-naphthoyl)indole, in vitro studies have been conducted using human liver microsomes (HLM) to simulate hepatic metabolism. In a key study, the compound was incubated with HLM for a period of one hour to identify the resulting metabolites. nih.gov While specific quantitative data on the half-life and intrinsic clearance of this compound are not extensively detailed in the available literature, the identification of multiple metabolites within this timeframe suggests that the compound is readily metabolized by hepatic enzymes. The biotransformation is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in liver microsomes and are responsible for the oxidative metabolism of a wide range of xenobiotics. For structurally related synthetic cannabinoids like JWH-018, kinetic analyses have identified CYP1A2 and CYP2C9 as major contributors to their oxidation. nih.gov

Identification and Characterization of Primary and Secondary Metabolites

The metabolism of this compound leads to the formation of numerous primary and secondary metabolites. These transformations primarily aim to increase the water solubility of the compound, facilitating its excretion from the body.

Hydroxylation and Oxidation Products

Hydroxylation is a major metabolic pathway for this compound. In studies with HLM, hydroxylation was observed to occur predominantly on the naphthalene (B1677914) moiety of the molecule. nih.gov This is a notable difference from its non-brominated analog, JWH-018, where hydroxylation primarily targets the pentyl side chain. nih.gov In addition to simple monohydroxylation, the formation of dihydrodiol metabolites has also been identified in HLM incubations. nih.gov This suggests an epoxide-diol pathway, a common route for the metabolism of aromatic compounds.

The fungal model Cunninghamella elegans also produces a significant number of hydroxylated metabolites. However, in this system, hydroxylation occurs mainly on the pentyl side chain. nih.gov This highlights a key difference in the metabolic handling of the compound between mammalian and fungal systems. Furthermore, the fungal model demonstrated the formation of metabolites resulting from carboxylation and ketone formation. nih.gov

Conjugated Metabolites (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the primary metabolites with endogenous molecules to further increase their polarity. For synthetic cannabinoids, glucuronidation is a major conjugation pathway. Studies on the metabolites of the related compound JWH-018 have shown that hydroxylated metabolites are extensively conjugated with glucuronic acid. wikipedia.orgnih.gov The enzymes responsible for this are the UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7 being identified as major contributors to the glucuronidation of hydroxylated synthetic cannabinoid metabolites. nih.gov

In the fungal metabolism of this compound, both glucosidation (the fungal equivalent of glucuronidation) and sulfation have been observed, leading to the formation of a variety of conjugated metabolites. nih.gov

Metabolites Resulting from Unique Transformations (e.g., Ipso Substitution of Bromine)

A particularly interesting and unique metabolic transformation observed for this compound is the ipso substitution of the bromine atom with a hydroxyl group. nih.gov This reaction, identified in HLM incubations, represents a significant metabolic pathway for this halogenated synthetic cannabinoid. Ipso substitution is a known but less common metabolic reaction catalyzed by CYP450 enzymes, where a substituent on an aromatic ring is replaced by a hydroxyl group.

Comparative Metabolic Profiles Across Different Biological Systems (e.g., Mammalian vs. Fungal Models)

A comparative analysis of the metabolic profiles of this compound in human liver microsomes and the fungus Cunninghamella elegans reveals both similarities and striking differences. While both systems produce a range of hydroxylated and other oxidized metabolites, the primary sites of these modifications differ significantly.

In the mammalian model (HLM), the major hydroxy metabolites are those where hydroxylation has occurred on the naphthalene ring. nih.gov Conversely, in the fungal model, the pentyl side chain is the preferred site of hydroxylation. nih.gov This divergence in regioselectivity is a critical finding, as it suggests that different biological systems may produce distinct sets of major metabolites.

Despite these differences, both models generate a broad spectrum of metabolites. The HLM incubation yielded ten distinct metabolites, while the fungal system produced a more extensive array of twenty-three metabolites. nih.gov The commonality in the types of reactions observed, such as hydroxylation and dihydrodiol formation, underscores the fundamental similarities in the enzymatic machinery responsible for xenobiotic metabolism across different organisms.

Below is a comparative overview of the metabolites identified in each system:

Table 1: Metabolites of this compound Identified in Human Liver Microsomes (HLM)

| Metabolite Type | Metabolic Reaction |

| Dihydrodiol metabolites | Epoxidation followed by hydrolysis |

| Hydroxylated metabolites | Hydroxylation (primarily on the naphthalene ring) |

| Ipso-substituted metabolite | Replacement of bromine with a hydroxyl group |

Table 2: Metabolites of this compound Identified in Cunninghamella elegans

| Metabolite Type | Metabolic Reaction |

| Carboxylated metabolites | Oxidation of the pentyl side chain |

| Dihydrodiol metabolites | Epoxidation and hydrolysis |

| Hydroxylated metabolites | Hydroxylation (primarily on the pentyl side chain) |

| Ketone metabolites | Oxidation of a secondary alcohol |

| Glucosidated metabolites | Conjugation with glucose |

| Sulfated metabolites | Conjugation with sulfate |

Enzymatic Mechanisms Governing Biotransformation

The biotransformation of this compound is primarily governed by the action of cytochrome P450 enzymes in Phase I metabolism and UDP-glucuronosyltransferases in Phase II. The observed reactions, including hydroxylation, oxidation, and ipso substitution, are characteristic of CYP450-catalyzed processes. nih.govresearchgate.net For similar synthetic cannabinoids, specific CYP isozymes such as CYP1A2 and CYP2C9 have been shown to play a major role in their oxidative metabolism. nih.gov The formation of dihydrodiol metabolites proceeds through an arene oxide intermediate, which is also a hallmark of CYP450 activity.

The subsequent conjugation of the hydroxylated metabolites is carried out by UGT enzymes. nih.gov The specific UGT isoforms involved in the glucuronidation of this compound metabolites have not been explicitly identified, but based on data from structurally similar compounds, it is likely that multiple UGTs, including members of the UGT1A and UGT2B subfamilies, are involved. nih.gov These enzymes catalyze the transfer of a glucuronic acid moiety to the hydroxyl groups of the metabolites, rendering them more water-soluble and readily excretable.

Pharmacological Activity Assessment of Major Metabolites

While the metabolic pathways of this compound have been elucidated, comprehensive studies on the pharmacological activity of its specific metabolites are limited in the currently available scientific literature. However, research on structurally similar synthetic cannabinoids, such as JWH-018, provides valuable insights into the potential activity of these metabolites. nih.govnih.govcapes.gov.brresearchgate.net

Studies on the metabolites of other naphthoylindoles have consistently shown that phase I metabolites, particularly those that have undergone hydroxylation, often retain significant biological activity. nih.govnih.govcapes.gov.brresearchgate.net These hydroxylated metabolites have been found to bind to the cannabinoid receptors, CB1 and CB2, with high affinity and act as potent agonists, sometimes even more potent than the parent compound. nih.govnih.govcapes.gov.br

Computational and Theoretical Approaches to 1 Pentyl 3 8 Bromo 1 Naphthoyl Indole Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. In the case of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole, docking studies focus on its interaction with the cannabinoid receptors, CB1 and CB2.

Research on related naphthoylindoles has established that the binding to the CB1 receptor is primarily driven by aromatic stacking and hydrophobic interactions. nih.govnih.govnih.gov The N-1 pentyl chain of the indole (B1671886) ring typically orients into a hydrophobic pocket formed by transmembrane helices. nih.gov The indole and naphthoyl rings engage in π-π stacking interactions with aromatic residues within the receptor's binding site, such as phenylalanine and tryptophan. nih.gov Specifically, residues like Phe170, Phe174, Phe177, Phe200, Phe268, and Trp279 in the CB1 receptor have been identified as key for these hydrophobic and aromatic interactions. nih.gov

For this compound, the bromine atom at the 8-position of the naphthoyl ring introduces significant steric bulk and alters the electronic properties of the ring system. Docking studies would predict how this substitution affects the orientation of the naphthoyl group within the binding pocket. The presence of the bulky bromine atom could lead to a different rotational conformation of the naphthoyl ring relative to the indole core to avoid steric clashes with receptor residues. This altered conformation would, in turn, affect the aromatic stacking interactions. researchgate.net Studies on other halogenated JWH-018 derivatives have shown that while they maintain high affinity for the CB1 receptor, the specific interactions can be modified, influencing their potency and functional activity. nih.gov It is hypothesized that the carbonyl linker between the indole and naphthalene (B1677914) moieties provides stability for a common binding pose, with the N-1 pentyl chain positioned between transmembrane helices 4 and 5. nih.gov

| Residue | Interaction Type | Likely Interacting Moiety of this compound |

|---|---|---|

| Phe170 | Hydrophobic/Aromatic | Naphthoyl Ring |

| Phe174 | Hydrophobic/Aromatic | Indole Ring |

| Phe177 | Hydrophobic/Aromatic | Naphthoyl Ring |

| Phe200 | Hydrophobic | Pentyl Chain |

| Trp279 | Aromatic Stacking | Indole/Naphthoyl Ring |

| Phe268 | Aromatic Stacking | Naphthoyl Ring |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. plos.org These models can then be used to predict the activity of new, unsynthesized compounds. For synthetic cannabinoids, QSAR models are often developed to predict their binding affinity for CB1 and CB2 receptors. nih.gov

A QSAR study for a series of compounds including this compound would involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Important descriptors for this class of compounds would include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These include partial charges on atoms and measures of electron-donating or -withdrawing character, which are significantly influenced by the bromine substituent.

Steric descriptors: Molar refractivity and other descriptors of molecular volume are important, especially when considering the bulky 8-bromo substituent.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a crucial descriptor for predicting membrane permeability and binding to hydrophobic pockets in the receptor.

Studies on halogenated JWH-018 analogues have shown that the position and nature of the halogen atom significantly impact receptor affinity. researchgate.net For instance, a study on 4-halogenated naphthoylindoles found that bromo- and chloro-substitutions resulted in very high CB1 receptor affinity. researchgate.net A QSAR model incorporating descriptors for halogenation at different positions would be able to quantify these effects and predict the affinity of other halogenated derivatives. The development of reliable QSAR models can be a valuable tool for predicting the potential activity and abuse liability of newly emerging synthetic cannabinoids. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose, the flexibility of the ligand and receptor, and the detailed energetic contributions to binding. nih.gov For this compound, MD simulations can elucidate the consequences of the 8-bromo substitution on its conformational behavior and binding dynamics within the CB1 or CB2 receptor.

A key finding from experimental studies on 8-halo-1-naphthoylindoles is the presence of restricted rotation around the bond connecting the naphthoyl C-1 and the carbonyl carbon. nih.gov MD simulations can be used to explore this rotational barrier and identify the preferred dihedral angles. The simulations would likely show that the bulky bromine atom at the 8-position sterically hinders free rotation, locking the naphthoyl ring into a more defined set of conformations compared to the unsubstituted JWH-018.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including its electron distribution, molecular orbital energies, and reactivity. For this compound, these calculations can provide a fundamental understanding of how the 8-bromo substituent influences its chemical behavior.

One of the key applications of quantum chemistry in this context is the calculation of the rotational energy barrier between the naphthoyl and indole moieties. Experimental evidence from NMR spectroscopy has suggested restricted rotation for 8-halo-naphthoylindoles. nih.gov Quantum chemical calculations can quantify this energy barrier by calculating the energy of the molecule at different dihedral angles. This provides a theoretical validation of the experimental findings and helps to explain the conformational preferences of the molecule. Earlier work on related compounds calculated and experimentally determined an energy barrier of around 13 kcal/mol for restricted rotation in a methoxy-substituted naphthoylindole. nih.gov

Quantum chemical calculations can also be used to generate electrostatic potential (ESP) maps, which visualize the electron-rich and electron-poor regions of the molecule. The electronegative bromine atom would create a region of negative electrostatic potential, which could influence interactions with the receptor. Furthermore, calculations of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.

| Computational Method | Parameter | Predicted Effect of 8-Bromo Group |

|---|---|---|

| Molecular Docking | Binding Pose | Altered naphthoyl ring orientation due to steric hindrance. |

| QSAR | Molecular Descriptors | Increased steric parameters; altered electronic descriptors. |

| Molecular Dynamics | Conformational Flexibility | Reduced flexibility due to restricted rotation around the naphthoyl-carbonyl bond. |

| Quantum Chemistry | Rotational Energy Barrier | Significantly increased energy barrier compared to unsubstituted JWH-018. |

| Quantum Chemistry | Electrostatic Potential | Localized negative potential around the bromine atom. |

Future Directions and Emerging Research Applications of 1 Pentyl 3 8 Bromo 1 Naphthoyl Indole Analogs

Design and Synthesis of Highly Selective Cannabinoid Receptor Probes

A primary objective in cannabinoid research is the development of ligands that can selectively target either the CB1 or CB2 receptor. This selectivity is crucial for minimizing off-target effects, particularly the psychoactive effects associated with CB1 receptor activation. auburn.edu The 1-alkyl-3-(1-naphthoyl)indole scaffold has proven to be a versatile template for developing such selective probes.

Research into the structure-activity relationships (SAR) of this family has provided clear guidelines for designing new analogs with desired selectivity. kennesaw.edu Studies have shown that substitutions on the naphthoyl ring and the length of the N-alkyl chain on the indole (B1671886) are critical determinants of receptor affinity and selectivity. nih.gov

For instance, the introduction of a halogen at position 8 of the naphthoyl ring, as seen in 1-Pentyl-3-(8-bromo-1-naphthoyl)indole, influences steric and electronic properties that affect receptor binding. nih.gov Comparative studies of 8-halogenated analogs have been conducted to fine-tune receptor affinity. nih.govresearchgate.net While many of these compounds show a preference for the CB2 receptor, achieving high selectivity remains a key challenge. nih.gov For example, replacing the pentyl chain with a propyl chain in the 8-bromo analog (JWH-428) alters the binding profile. nih.gov Research has identified other analogs, such as JWH-417 (1-pentyl-3-(8-iodo-1-naphthoyl)indole), that possess a desirable combination of low CB1 affinity and good CB2 affinity. researchgate.net

The synthesis of these analogs typically involves a Friedel-Crafts acylation or similar methods where an appropriately substituted indole is acylated with a naphthoyl chloride. nih.gov For 8-halogenated compounds, the corresponding 8-halo-1-naphthoic acid is required as a precursor, which can itself require a multi-step synthesis. nih.gov

| Compound Name | N-Alkyl Group | Naphthoyl Substitution | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

|---|---|---|---|---|---|

| JWH-018 | Pentyl | None | 9 ± 5 | 2.9 ± 2.6 | nih.gov |

| JWH-387 | Pentyl | 4-Bromo | 1.2 ± 0.1 | 1.1 ± 0.1 | researchgate.net |

| JWH-424 | Pentyl | 8-Bromo | 3.8 ± 0.5 | 2.2 ± 0.2 | nih.gov |

| JWH-428 | Propyl | 8-Bromo | 12.7 ± 1.2 | 11.4 ± 0.9 | nih.gov |

| JWH-417 | Pentyl | 8-Iodo | 13.6 ± 1.1 | 8.9 ± 0.5 | nih.govresearchgate.net |

Exploration of Allosteric Modulation Mechanisms

Beyond direct (orthosteric) activation or blocking of cannabinoid receptors, a more nuanced approach involves allosteric modulation. Allosteric modulators bind to a site on the receptor distinct from the primary binding site, altering the receptor's response to endogenous cannabinoids like anandamide. nih.gov This mechanism offers several advantages, including the potential to fine-tune physiological responses without the pronounced side effects of full agonists or antagonists. nih.govnih.gov

The indole scaffold, central to this compound, has been identified as a promising structure for designing CB1 receptor allosteric modulators. nih.gov Structure-activity relationship studies on indole-2-sulfonamides have revealed that the indole core is optimal for allosteric activity. nih.gov Research has indicated that modifications, such as the length of alkyl chains, can significantly impact the potency and cooperativity of these modulators. nih.gov

While this compound itself is known as an orthosteric agonist, its structural framework presents a compelling starting point for designing novel allosteric modulators. Future research will likely involve synthesizing analogs with modifications designed to shift the binding mode from orthosteric to allosteric, potentially by altering the substituents on the indole or naphthoyl rings to engage the allosteric binding pocket. The development of such molecules could lead to therapies for CB1-mediated disorders with improved safety profiles. nih.gov

Development of Novel Chemical Tools for Investigating Endocannabinoid System Physiology

A detailed understanding of the endocannabinoid system (ECS) requires sophisticated chemical tools to probe its components in real-time and in various biological contexts. universiteitleiden.nlnih.gov High-affinity ligands, including analogs of this compound, serve as excellent templates for the creation of these tools. researchgate.net

Future research directions in this area include:

Radiolabeled Ligands: By incorporating a radioactive isotope such as tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), or iodine-125 (B85253) (¹²⁵I) into the structure of a potent analog, researchers can create radioligands. These are invaluable for use in receptor binding assays to quantify receptor density in tissues and for in vivo imaging techniques like Positron Emission Tomography (PET) to visualize cannabinoid receptors in the living brain. frontiersin.org

Fluorescent Probes: Attaching a fluorophore to a selective cannabinoid ligand allows for the visualization of receptor location and trafficking using advanced microscopy techniques. These probes are essential for studying receptor dynamics in response to various stimuli. frontiersin.org

Photoaffinity Labels and Covalent Probes: Introducing a photo-reactive group (like an azide) or an electrophilic group (like an isothiocyanate) into the ligand structure creates a probe that can permanently bind to the receptor upon activation by light or through a chemical reaction. frontiersin.org These irreversible ligands are powerful tools for identifying the specific amino acids that form the receptor's binding pocket, aiding in the structural elucidation of receptor-ligand interactions.

The development of these specialized chemical tools from the this compound scaffold will continue to be a vital area of research, providing deeper insights into the complex physiology of the ECS. universiteitleiden.nl

Advanced Methodologies for the Detection and Quantitation of Analogues in Research Samples

The proliferation of synthetic cannabinoids necessitates the development of robust and sensitive analytical methods for their detection and quantification in various matrices, from seized materials to biological research samples. nih.govd-nb.info

The primary techniques employed are mass spectrometry-based methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and thermally stable compounds. researchgate.net For naphthoylindoles like this compound, GC-MS analysis reveals characteristic fragmentation patterns upon electron ionization. Key fragment ions for the parent compound JWH-018 include those corresponding to the naphthoyl cation (m/z 155) and the naphthyl cation (m/z 127). nih.gov The presence and relative abundance of these and other fragments, such as those resulting from cleavage of the N-pentyl chain, allow for structural confirmation. researchgate.net Deuterium labeling studies have been instrumental in confirming the fragmentation pathways of these molecules. researchgate.netojp.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is particularly advantageous for analyzing complex biological samples like plasma and urine, as it can measure both the parent compound and its metabolites, which are often less volatile and more polar. researchgate.netnih.gov LC-MS/MS provides high sensitivity and specificity, allowing for the quantification of analytes at very low concentrations. nih.gov For naphthoylindoles, LC-MS/MS analysis often focuses on the transition of the protonated molecular ion to characteristic product ions, such as the m/z 155 and m/z 127 fragments. nih.gov

High-Resolution Mass Spectrometry (HRMS): The use of non-targeted HRMS screening is an emerging approach that offers the flexibility to detect novel, previously uncharacterized analogs in a sample and allows for retrospective data analysis. nih.govresearchgate.net

Future work will focus on refining these methods to improve limits of detection, streamline sample preparation through techniques like supported liquid extraction, and expand libraries of mass spectra and retention time data to keep pace with the emergence of new analogs. nih.gov

| Technique | Primary Application | Key Features for Naphthoylindole Analogs | Reference |

|---|---|---|---|

| GC-MS | Identification in seized materials and research samples. | Provides characteristic fragmentation patterns. Common ions include m/z 155 (naphthoyl) and m/z 127 (naphthyl). Can differentiate isomers based on subtle spectral differences. | researchgate.netnih.govresearchgate.net |

| LC-MS/MS | Quantification in complex biological matrices (plasma, urine). Detection of metabolites. | High sensitivity and specificity. Can measure parent compounds and their hydroxylated or carboxylated metabolites. | researchgate.netnih.gov |

| HRMS | Non-targeted screening for unknown analogs. | Provides accurate mass measurements for confident formula determination. Enables retrospective analysis of data for newly identified compounds. | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What is the synthetic pathway for 1-Pentyl-3-(8-bromo-1-naphthoyl)indole, and how is its structural integrity validated?

- Synthesis : The compound is synthesized via Friedel-Crafts acylation, where 8-bromo-1-naphthoic acid reacts with 1-pentylindole in the presence of a coupling agent (e.g., POCl₃ or DCC). Alkylation of the indole nitrogen precedes acylation at the 3-position .

- Validation : Structural confirmation employs ¹H/¹³C NMR to identify key peaks (e.g., pentyl chain protons at δ 0.8–1.8 ppm, naphthoyl aromatic protons at δ 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 423.06 for C₂₄H₂₁BrNO) . Purity is assessed via HPLC (>95%) .

Q. What are the primary pharmacological targets of this compound?

- The compound targets cannabinoid receptors CB₁ (central nervous system) and CB₂ (peripheral tissues). Its naphthoyl group facilitates hydrogen bonding with receptor residues (e.g., Lys192 in CB₁), while the bromine at the 8-position introduces steric effects that modulate affinity . Competitive binding assays using [³H]CP-55,940 report Kᵢ values in the nanomolar range, though variations arise from assay conditions (e.g., membrane preparation, temperature) .

Advanced Research Questions

Q. How does bromination at the 8-position of the naphthoyl ring influence CB₁/CB₂ receptor affinity and selectivity?

- Steric and Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density at the carbonyl group, weakening hydrogen bonding with CB₁. However, its bulky size enhances selectivity for CB₂ by sterically hindering interactions with CB₁’s narrower binding pocket .

- Data Comparison : In SAR studies, 8-bromo substitution reduces CB₁ affinity (Kᵢ = 28 nM) compared to non-brominated analogs (Kᵢ = 17–23 nM) but improves CB₂/CB₁ selectivity ratios by 3–5× .

Q. What metabolic pathways are involved in the biotransformation of this compound, and how do metabolites impact pharmacological activity?

- Phase I Metabolism : Hepatic cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4) mediate hydroxylation at the pentyl chain (ω and ω-1 positions) and dealkylation of the indole nitrogen . The 8-bromo group slows oxidative metabolism compared to non-halogenated analogs.

- Phase II Metabolism : Glucuronidation of hydroxylated metabolites enhances excretion. Key metabolites (e.g., carboxy-3-(8-bromo-1-naphthoyl)indole) retain partial CB₁ affinity (Kᵢ = 120 nM), contributing to prolonged psychoactive effects .

- Analytical Methods : Metabolites are identified via LC-TOF-MS with isotopic pattern matching for bromine (m/z 79/81) .

Q. How do experimental variables in receptor binding assays (e.g., radioligand choice, incubation time) affect reported Kᵢ values?

- Radioligand Selection : Use of [³H]WIN-55,212-2 vs. [³H]CP-55,940 can yield 10–20% variability in Kᵢ due to differences in binding kinetics and allosteric modulation .

- Incubation Conditions : Prolonged incubation (>90 minutes) at 37°C may overestimate affinity by promoting non-specific binding. Optimal conditions (60 minutes at 25°C) balance equilibrium and specificity .

- Data Normalization : Results are standardized against reference agonists (e.g., CP-55,940) to minimize inter-lab variability .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported CB₁ receptor affinities for structurally similar naphthoylindoles?

- Key Factors :

- Assay Protocols : Differences in cell lines (CHO vs. HEK293) and receptor density alter ligand-binding efficiency .

- Isomer Purity : Trace contaminants (e.g., 2-naphthoyl isomers) in early syntheses artificially inflated Kᵢ values. Modern HPLC purification (≥99%) mitigates this .

Methodological Best Practices

Q. What strategies optimize the design of SAR studies for naphthoylindole derivatives?

- Scaffold Modification : Systematically vary substituents at the indole 1-position (alkyl chain length) and naphthoyl ring (halogenation, methoxy groups) to map steric/electronic effects .

- Computational Modeling : Docking studies (e.g., using CB₁ crystal structure PDB 5TGZ) predict binding poses and guide synthetic priorities .

- In Vivo Correlation : Pair in vitro affinity data with rodent behavioral assays (e.g., tetrad test) to assess functional potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.